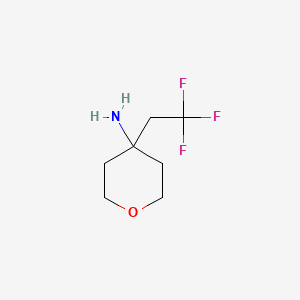

4-(2,2,2-Trifluoroethyl)oxan-4-amine

Description

4-(2,2,2-Trifluoroethyl)oxan-4-amine is a fluorinated tetrahydropyran derivative characterized by a six-membered oxane (tetrahydropyran) ring with a trifluoroethyl (-CF₂CH₃) group and an amine (-NH₂) at the 4-position. The hydrochloride salt form (C₇H₁₃ClF₃NO) has a molecular weight of 219.64 g/mol . This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing trifluoroethyl group to enhance metabolic stability and modulate lipophilicity.

Synthetic routes for related trifluoroethylated compounds often involve catalytic methods, such as copper(I)-mediated coupling or nucleophilic substitution under controlled conditions.

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)5-6(11)1-3-12-4-2-6/h1-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTKOPCFZVQWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)oxan-4-amine typically involves the reaction of oxan-4-amine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 4-(2,2,2-Trifluoroethyl)oxan-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)oxan-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-imine derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)oxan-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)oxan-4-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares 4-(2,2,2-Trifluoroethyl)oxan-4-amine with structurally related compounds:

Key Comparisons

Electronic and Steric Effects

- Trifluoroethyl vs. Thiophene : The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects, enhancing resistance to oxidative metabolism. In contrast, 4-(Thiophen-2-yl)oxan-4-amine () incorporates a sulfur-containing aromatic ring, enabling π-π stacking interactions but reducing electronegativity .

- Trifluoromethylbenzyl vs.

Solubility and Lipophilicity

- The oxane core generally improves water solubility compared to cyclohexane derivatives (). However, the trifluoroethoxy group in 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine introduces polarity via the ether oxygen, balancing lipophilicity .

Biological Activity

4-(2,2,2-Trifluoroethyl)oxan-4-amine is a compound that has garnered attention in recent years due to its potential biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for 4-(2,2,2-Trifluoroethyl)oxan-4-amine is . The trifluoroethyl group is notable for its influence on the compound's lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 179.16 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Biological Activity Overview

Research indicates that 4-(2,2,2-Trifluoroethyl)oxan-4-amine exhibits antimicrobial and anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The anticancer potential of 4-(2,2,2-Trifluoroethyl)oxan-4-amine has been evaluated in vitro against several cancer cell lines. Notably, it showed significant cytotoxicity against HeLa cells with an IC50 value suggesting effective inhibition of cell proliferation.

The proposed mechanism involves:

- Inhibition of tubulin polymerization , similar to known microtubule-targeting agents.

- Induction of apoptosis in cancer cells through activation of caspase pathways.

- Disruption of cellular signaling pathways that are critical for cancer cell survival.

Case Studies

-

Anticancer Efficacy : A study examined the effects of 4-(2,2,2-Trifluoroethyl)oxan-4-amine on HeLa cells. The results indicated that treatment led to significant apoptosis and cell cycle arrest at the G2/M phase.

Treatment Concentration (µM) % Cell Viability 0.1 85 1 60 10 25 - Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Research Findings

Recent investigations into derivatives of similar compounds suggest that modifications to the oxanamine structure can enhance biological activity. For instance:

- Structural Optimization : Researchers synthesized various derivatives to optimize efficacy against specific cancer types.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (HeLa Cells) | Mechanism of Action |

|---|---|---|

| 4-(2,2,2-Trifluoroethyl)oxan-4-amine | 5 µM | Tubulin inhibition |

| Combretastatin A-4 | 0.01 µM | Tubulin inhibition |

| Paclitaxel | 0.02 µM | Microtubule stabilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.